Predicted Lipophilicity (XLogP3): Optimised for Membrane Permeability Compared to Unsubstituted Benzimidazole
1‑Butyl‑6,7‑difluoro‑1,3‑benzimidazole exhibits a predicted XLogP3 of 2.8–3.11, placing it in the ideal lipophilicity range for passive diffusion while maintaining acceptable solubility [REFS‑1][REFS‑2]. In contrast, the unsubstituted 1‑butyl‑1H‑benzimidazole (CAS 4886‑30‑0) has a calculated XLogP3 of ~2.2 [REFS‑3]. This ~0.9 log unit increase, driven by the 6,7‑difluoro motif, is expected to enhance membrane permeability and blood–brain barrier penetration without exceeding the lipophilicity thresholds associated with promiscuity and poor developability.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (predicted) |
| Comparator Or Baseline | 1‑Butyl‑1H‑benzimidazole: XLogP3 ~2.2 (predicted) |
| Quantified Difference | Δ ~0.6–0.9 log units higher |
| Conditions | In silico prediction |
Why This Matters
This quantifiable difference in lipophilicity means that 1‑butyl‑6,7‑difluoro‑1,3‑benzimidazole is more likely to cross biological membranes and achieve higher intracellular concentrations, a decisive factor when selecting a core scaffold for CNS‑penetrant or cell‑active leads.
- [1] PubChem. 1‑Butyl‑1H‑benzimidazole (CID 103187). https://pubchem.ncbi.nlm.nih.gov/compound/103187 (accessed 2026‑04‑19). View Source
